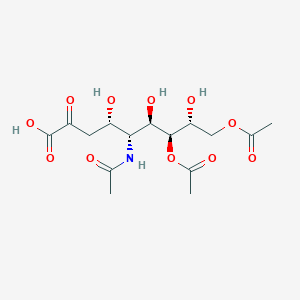
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid is a complex organic compound with significant biochemical and industrial relevance. This compound is characterized by its multiple hydroxyl groups, acetamido group, and acetoxy groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective acetylation and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high specificity and efficiency. Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and optimize production rates.
化学反応の分析
Types of Reactions
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido and acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce polyols.
科学的研究の応用
(4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes.
作用機序
The mechanism of action of (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions, modulating the activity of these targets and influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- (4S,5R,6R,7S,8R)-5-Acetamido-2,6-anhydro-4-azido-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-non-2-enonic acid methyl ester cyclic 8,9-carbonate
- (4S,5R,6R,7S,8R)-5-Acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
Uniqueness
What sets (4S,5R,6R,7S,8R)-5-Acetamido-7,9-diacetoxy-4,6,8-trihydroxy-2-oxononanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C15H23NO11 |
|---|---|
分子量 |
393.34 g/mol |
IUPAC名 |
(4S,5R,6R,7S,8R)-5-acetamido-7,9-diacetyloxy-4,6,8-trihydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C15H23NO11/c1-6(17)16-12(9(20)4-10(21)15(24)25)13(23)14(27-8(3)19)11(22)5-26-7(2)18/h9,11-14,20,22-23H,4-5H2,1-3H3,(H,16,17)(H,24,25)/t9-,11+,12+,13+,14+/m0/s1 |
InChIキー |
DXBXJQCKXVYGKY-BTXBGFNFSA-N |
異性体SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](COC(=O)C)O)OC(=O)C)O |
正規SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(COC(=O)C)O)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


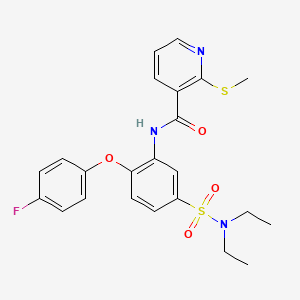
![6-(2-Phenylethyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352562.png)

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
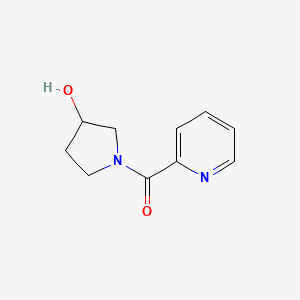
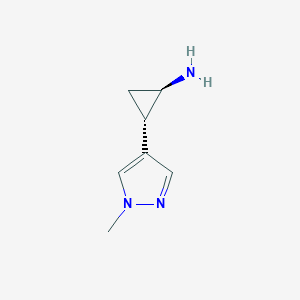


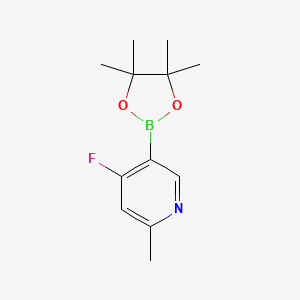
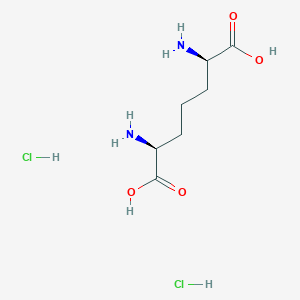

![tert-butyl N-[(4S)-3-hydroxy-2,6-dimethylhept-1-en-4-yl]carbamate](/img/structure/B13352634.png)
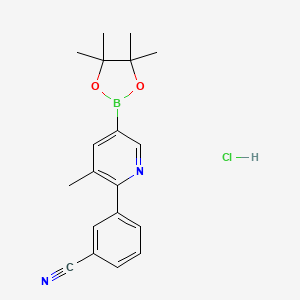
![4-Chloro-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13352646.png)
